molecular formula C14H12ClNO2 B1616565 2-chloro-N-(2-phenoxyphenyl)acetamide CAS No. 22504-02-5

2-chloro-N-(2-phenoxyphenyl)acetamide

Cat. No. B1616565
CAS RN: 22504-02-5
M. Wt: 261.7 g/mol
InChI Key: HPKJQYQYTRARFB-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C14H12ClNO2 . It has a molecular weight of 261.71 .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2-phenoxyphenyl)acetamide” is 1S/C14H12ClNO2/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases.


Chemical Reactions Analysis

The specific chemical reactions involving “2-chloro-N-(2-phenoxyphenyl)acetamide” are not widely documented in the literature. The compound, like other acetamides, may undergo various chemical reactions, including hydrolysis, substitution, and others depending on the conditions .


Physical And Chemical Properties Analysis

“2-chloro-N-(2-phenoxyphenyl)acetamide” is a powder with a melting point of 77-79 degrees Celsius . The compound should be stored at room temperature .

Scientific Research Applications

Chemical Properties and Identification

“2-chloro-N-(2-phenoxyphenyl)acetamide” is a chemical compound with the CAS Number: 22504-02-5 . It has a molecular weight of 261.71 and its IUPAC name is 2-chloro-N-(2-phenoxyphenyl)acetamide . The compound is typically stored at room temperature and comes in a physical form of powder .

Synthesis and Production

The synthesis of phenoxy acetamide derivatives, including “2-chloro-N-(2-phenoxyphenyl)acetamide”, often begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate . This process affords substituted phenoxy acetic acids, which can then be further manipulated to produce the desired compound .

Pharmacological Applications

Phenoxy acetamide and its derivatives, including “2-chloro-N-(2-phenoxyphenyl)acetamide”, have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds are being studied as possible therapeutic candidates .

Drug Design and Development

Medicinal chemists are working to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . “2-chloro-N-(2-phenoxyphenyl)acetamide” and its derivatives are part of this research .

Biological Effects

The biological effects of “2-chloro-N-(2-phenoxyphenyl)acetamide” and its derivatives are being researched based on their molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Future Research Directions

From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Mechanism of Action

The mechanism of action of “2-chloro-N-(2-phenoxyphenyl)acetamide” is not widely documented in the literature. The mechanism of action would depend on the specific application of the compound, which is not specified in the available resources .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJQYQYTRARFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358831
Record name 2-chloro-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-phenoxyphenyl)acetamide

CAS RN

22504-02-5
Record name 2-chloro-N-(2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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